{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
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Overview
Description
{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl-methyl-amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzyloxycarbonyl-Methyl-Amino Group: This step involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The Cbz group can be introduced using benzyl chloroformate in the presence of a base.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl-methyl-amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it to a benzyl group or removing it entirely.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of benzyl derivatives or deprotected amines.
Substitution: Formation of new functionalized derivatives with varied properties.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Bioconjugation: The benzyloxycarbonyl-methyl-amino group can be used for bioconjugation, linking the compound to biomolecules for imaging or therapeutic purposes.
Medicine
Drug Development: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl-methyl-amino group can act as a protecting group, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- {3-[(Methoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
- {3-[(Ethoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
- {3-[(Propoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Uniqueness
{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific reactivity and stability characteristics. This group can be selectively removed under mild conditions, making the compound versatile for various synthetic applications.
Properties
IUPAC Name |
2-[3-[[methyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17(9-14-7-8-18(10-14)11-15(19)20)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRDPNVACFQFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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